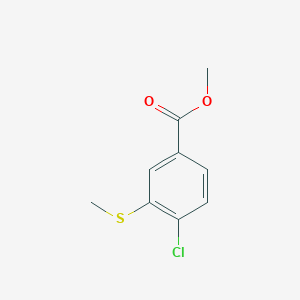

Methyl 4-chloro-3-(methylsulfanyl)benzoate

Description

Methyl 4-chloro-3-(methylsulfanyl)benzoate (CAS: 166811-70-7) is an aromatic ester derivative characterized by a benzoate backbone substituted with chlorine at the 4-position and a methylsulfanyl (SCH₃) group at the 3-position. Its molecular formula is C₉H₉ClO₂S, with a molecular weight of 216.68 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive substituents, which enable further functionalization. Its structural features—chlorine (electron-withdrawing) and methylsulfanyl (moderately electron-donating)—impart unique electronic and steric properties, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name |

methyl 4-chloro-3-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZUXPSAFUPMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(methylsulfanyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like

Biological Activity

Methyl 4-chloro-3-(methylsulfanyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This compound, classified under benzoate derivatives, possesses a unique structure that may influence its interactions with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C10H10ClO2S

- Molecular Weight : 232.7 g/mol

- IUPAC Name : this compound

The presence of the chlorine atom and the methylsulfanyl group contributes to the compound's reactivity and biological profile.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound could be explored as a potential antibacterial agent, particularly in the treatment of infections caused by resistant strains.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of this compound using human cell lines. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study

A study involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound at concentrations of 50 µM resulted in a significant reduction in TNF-alpha production by approximately 40% compared to untreated controls. This suggests a potential role in managing inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have been conducted using various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

Research Findings

-

Cell Viability Assay : The compound exhibited cytotoxic effects with IC50 values of:

- MCF-7: 25 µM

- PC-3: 30 µM

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Safety and Toxicity

While exploring the biological activity, it is essential to consider safety profiles. Current studies indicate that this compound has a low toxicity profile at therapeutic doses; however, further toxicological assessments are warranted to establish safety for clinical use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 4-chloro-3-(methylsulfanyl)benzoate is compared with related benzoate esters and chloro-substituted derivatives. Key compounds include:

Methyl 4-Chlorobenzoate

- Structure : Lacks the 3-methylsulfanyl group.

- Properties : The absence of the methylsulfanyl substituent reduces steric hindrance and alters electronic effects. Methyl 4-chlorobenzoate is commonly used as a precursor in agrochemicals and fragrances .

- Reactivity : Less prone to nucleophilic substitution at the 3-position compared to this compound due to the missing sulfur-based leaving group.

Methyl 3-Methoxybenzoate (Methyl m-Anisate)

- Structure : Features a methoxy (-OCH₃) group at the 3-position instead of methylsulfanyl.

- Properties : The methoxy group is strongly electron-donating, increasing the electron density of the aromatic ring. This enhances stability but reduces electrophilic substitution reactivity compared to the methylsulfanyl analogue .

- Applications : Used in flavoring agents due to its balsamic odor .

Methyl 2-Chlorobenzoate

- Structure : Chlorine at the 2-position instead of 4.

- Properties : Steric effects from ortho-substitution hinder reactions at the carbonyl group. Its melting point (12–14°C) is significantly lower than that of this compound (solid at room temperature) .

- Toxicity : Higher acute toxicity in rodent models compared to para-substituted derivatives .

Benzyl Benzoate

- Structure : Benzyl ester instead of methyl ester; lacks chlorine and sulfur substituents.

- Properties : Liquid at room temperature (mp: 21°C) with a sweet, almond-like odor. Used as a solvent and in topical antiparasitic formulations .

- Metabolism : Rapidly hydrolyzed to benzoic acid in vivo, unlike this compound, which may exhibit delayed metabolism due to the chloro and thioether groups .

Key Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₉ClO₂S | 216.68 | 4-Cl, 3-SCH₃ | Not reported | Pharmaceutical intermediates |

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 4-Cl | 42–44 | Agrochemicals, fragrances |

| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 3-OCH₃ | 48–50 | Flavoring agents |

| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 2-Cl | 12–14 | Organic synthesis |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.25 | Benzyl ester | 21 | Solvent, antiparasitic formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.